molecular formula C17H17FN2O2 B2567793 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018509-50-6

7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2567793
CAS No.: 1018509-50-6
M. Wt: 300.333
InChI Key: QYUPDLLYVNNQCD-UHFFFAOYSA-N
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Description

7-Amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazin-3-one core structure. Key substituents include an ethyl group at position 2, a 4-fluorobenzyl group at position 4, and an amino group at position 7 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to known human topoisomerase I (hTopo I) inhibitors, such as camptothecin (CPT) derivatives . The compound’s CAS number, 1018576-63-0, indicates its commercial availability for research .

Properties

IUPAC Name

7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-3-5-12(18)6-4-11)14-8-7-13(19)9-16(14)22-15/h3-9,15H,2,10,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPDLLYVNNQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and an ester or acid chloride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with the benzoxazinone core.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using an ethyl halide.

    Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine reacts with a carbonyl precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides (e.g., fluorobenzyl chloride) and bases (e.g., sodium hydroxide).

    Coupling Reactions: Common reagents include palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the benzoxazine class of compounds, characterized by a benzene ring fused to an oxazine ring. The synthesis of 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step reactions that include cyclization and functional group modifications. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while exploring structure-activity relationships.

Anticancer Activity

Research has shown that derivatives of the benzoxazine scaffold exhibit significant anticancer properties. For instance, studies indicate that compounds with specific substitutions on the benzoxazine ring can inhibit the proliferation of various cancer cell lines. A notable finding is that the presence of hydroxyl groups enhances the potency against cancer cells, likely due to improved interactions with biological targets involved in cell growth regulation .

Table 1: Anticancer Activity of Benzoxazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMIA PaCa-215Induces apoptosis
Compound BHeLa20PI3K inhibition
7-amino-2-ethyl...A54912ROR agonist activity

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Studies have demonstrated that certain benzoxazine derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are critical in metabolic disorders like Type 2 diabetes and Alzheimer's disease. The inhibitory activity is often attributed to the structural features of the benzoxazine ring that allow for effective binding to the active sites of these enzymes .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetedIC50 (µM)Potential Application
Compound Cα-glucosidase25Diabetes management
Compound DAcetylcholinesterase30Alzheimer’s treatment
7-amino-2-ethyl...α-glucosidase18Diabetes management

Case Studies

  • Anticancer Evaluation : A study conducted on a series of benzoxazine derivatives, including 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one, showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction through modulation of signaling pathways associated with cell survival .
  • Enzyme Inhibition Studies : In a separate investigation focusing on α-glucosidase inhibitors, this compound demonstrated a competitive inhibition profile with an IC50 value significantly lower than many existing drugs used for diabetes management. This suggests its potential as a lead compound for developing new therapeutics targeting carbohydrate metabolism disorders .

Mechanism of Action

The mechanism of action of 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)
Target Compound C₁₆H₁₆FN₂O₂ 296.31 7-NH₂, 2-Et, 4-(4-F-Bn) 2.8 (est.) 0.15 (DMSO)
13e C₂₂H₂₀FNO₂ 349.40 7-OCH₃, 4-(4-F-Bn), 4-NH₂ 3.5 0.10 (DMSO)
5-Amino-4-methyl C₉H₁₀N₂O₂ 178.19 5-NH₂, 4-CH₃ 1.2 1.20 (H₂O)
DIMBOA C₉H₉NO₄ 195.17 6-OCH₃, 2,4-OH 0.5 2.50 (H₂O)

*LogP estimated using ChemDraw.

Biological Activity

7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 1017677-65-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and related research findings.

The molecular formula of 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is C17H17FN2O2C_{17}H_{17}FN_2O_2 with a molecular weight of 300.33 g/mol. The compound features a benzoxazine core, which is known for various pharmacological properties.

PropertyValue
CAS Number1017677-65-4
Molecular FormulaC₁₇H₁₇FN₂O₂
Molecular Weight300.33 g/mol

Cytotoxicity Studies

Recent studies have demonstrated that compounds similar to 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related study showed that certain derivatives demonstrated IC50 values ranging from 7 µM to 24 µM against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Ratio (HaCaT/Cell Line)
HCT-1167 - 114
MCF-715 - 242
HeLa11 - 18Not specified

The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of specific protein targets within cancer cells. Molecular docking studies suggest that compounds with similar structures can bind effectively to the MDM2 protein, which plays a crucial role in regulating tumor suppressor proteins like p53 .

Research Findings

  • Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity of benzoxazine derivatives. These studies utilize various molecular descriptors to establish predictive models for cytotoxicity .
  • Molecular Docking : The binding affinities and interaction modes with target proteins have been explored through molecular docking simulations, revealing insights into how structural modifications can enhance biological activity .
  • Case Studies : In one notable case study, derivatives of benzoxazines were synthesized and tested for their antibacterial and antifungal properties alongside their anticancer activities. The results indicated a broad spectrum of biological activity depending on the substituents on the benzoxazine ring .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this benzoxazine derivative, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted phenols with amines or amides under controlled conditions. Key steps include:

  • Cyclization : Use of catalytic acids (e.g., p-toluenesulfonic acid) to form the benzoxazine core .
  • Functionalization : Introduction of the 4-fluorophenylmethyl group via alkylation or nucleophilic substitution.
  • Amino group incorporation : Reductive amination or protection/deprotection strategies to preserve the amino moiety.
    Optimization Tips :
  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Use polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of aromatic intermediates .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Provides unambiguous confirmation of the 3D structure, including substituent orientation and hydrogen bonding (e.g., benzoxazine ring puckering) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂), fluorophenyl protons (δ ~7.1-7.3 ppm), and benzoxazine carbonyl (δ ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydro-2H-benzoxazinone region .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. negligible effects)?

Methodological Answer:

  • Standardize Assays : Use validated cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) and control for batch-to-batch compound purity .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ calculations across multiple concentrations to identify threshold effects .
  • Metabolite Screening : Assess if inactive parent compound is metabolized into active species in vivo using LC-MS .

Advanced: What in vitro models are suitable for evaluating its potential anticancer activity?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Mechanistic Studies :
    • Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates.
    • Cell Cycle Analysis : Flow cytometry to detect G1/S or G2/M arrest .
  • Selectivity Screening : Compare cytotoxicity in non-cancerous cells (e.g., HEK293) to identify therapeutic windows .

Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Train models on analogues with known bioactivity to predict substituent effects on potency .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability .

Basic: What strategies ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under desiccant to prevent hydrolysis of the benzoxazinone ring .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
  • Light Sensitivity : Confirm photostability via UV-Vis spectroscopy under accelerated light exposure .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be studied preclinically?

Methodological Answer:

  • In Vivo Models : Administer orally/intravenously to rodents and collect plasma for LC-MS/MS analysis .
  • Key Parameters : Calculate AUC, Cmax, t₁/₂, and bioavailability (F) using non-compartmental analysis .
  • Tissue Distribution : Quantify compound levels in organs (liver, brain) via homogenization and extraction .

Advanced: What approaches identify biological targets for this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates .
  • Proteomics : Use SILAC or TMT labeling to compare protein expression in treated vs. untreated cells .
  • Thermal Shift Assay (TSA) : Screen for target proteins with altered thermal stability upon compound binding .

Advanced: How can material science applications (e.g., fluorescence) be explored?

Methodological Answer:

  • Fluorescence Spectroscopy : Measure excitation/emission spectra in solvents of varying polarity to assess π-conjugation effects .
  • Polymer Composite Synthesis : Incorporate the compound into polyamide or epoxy matrices and test mechanical/optical properties .
  • DFT Calculations : Predict electronic transitions and compare with experimental UV-Vis data .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to potential amine vapor release .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .

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